2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate
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Overview
Description
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate is a complex organic compound with a molecular formula of C26H30Br2N4O7 and a molecular weight of 670.347 g/mol . This compound is categorized as a heterocyclic organic compound and is known for its unique structure and properties .
Preparation Methods
The synthesis of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the azo compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of the ester group through the reaction of an alcohol with an acid or acid derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate include:
This compound: Similar in structure but with variations in functional groups.
This compound: Differing in the position or number of bromine atoms.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
CAS No. |
85455-52-3 |
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Molecular Formula |
C26H30Br2N4O7 |
Molecular Weight |
670.3 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-4-oxobutanoyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C26H30Br2N4O7/c1-5-32(6-2)17-8-9-20(21(14-17)29-22(33)10-11-23(34)37-4)30-31-25-18(27)12-16(13-19(25)28)26(36)39-15-24(35)38-7-3/h8-9,12-14H,5-7,10-11,15H2,1-4H3,(H,29,33) |
InChI Key |
PLDUXHBACDKFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C(=O)OCC(=O)OCC)Br)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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